molecular formula C27H33NO3 B1385472 N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline CAS No. 1040691-45-9

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385472
CAS No.: 1040691-45-9
M. Wt: 419.6 g/mol
InChI Key: SLWUOIVBIXTFHY-UHFFFAOYSA-N
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Description

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a substituted aniline derivative featuring a hexyloxy group on the benzyl moiety and a phenoxyethoxy substituent on the aromatic amine. This structure confers amphiphilic properties due to the hydrophobic hexyloxy chain and hydrophilic ether-oxygen linkages. The compound is synthesized via reductive amination or catalytic alkylation methods, with applications in materials science, such as liquid crystals or organic electronics .

Properties

IUPAC Name

N-[(4-hexoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWUOIVBIXTFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline has been investigated for its potential therapeutic applications:

  • Antiviral Activity: Similar compounds have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Structural modifications can enhance potency against various strains, making this compound a candidate for further exploration in antiviral drug development.
  • Anticancer Properties: Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through intrinsic pathways. The hexyloxy group may improve bioavailability and membrane permeability, facilitating targeted delivery to cancerous tissues.

Biological Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to specific enzymes or receptors allows researchers to investigate biological pathways and mechanisms of action.

Industrial Applications

In industrial settings, this compound is used in the synthesis of specialty chemicals. Its unique structural properties make it valuable for developing new materials with tailored functionalities.

Data Tables

Application AreaSpecific Use CaseFindings/Observations
Medicinal ChemistryAntiviral activity against HIVPotential NNRTI; structural modifications enhance efficacy.
Biological ResearchProteomics studiesUseful in studying protein interactions .
Industrial ChemistrySynthesis of specialty chemicalsValuable for developing tailored materials .

Case Study 1: Antiviral Activity

A study focused on the pharmacological properties of similar compounds demonstrated that modifications in structure could significantly impact their effectiveness as NNRTIs. This highlights the importance of this compound in future antiviral drug design.

Case Study 2: Anticancer Research

Research involving phenolic structures indicated that compounds like this compound might induce apoptosis through specific receptor interactions. Further investigations are warranted to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound’s hexyloxy and phenoxyethoxy groups allow it to bind to particular proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight Key Properties Synthesis Yield Applications References
Target Compound 4-(Hexyloxy)benzyl, 4-(2-phenoxyethoxy) ~443.5 g/mol Amphiphilic, moderate solubility in polar aprotic solvents ~92% Materials science, organic electronics
N-(4-Methoxybenzyl)aniline 4-Methoxybenzyl ~227.3 g/mol Higher polarity, lower lipophilicity, crystalline solid 86–99% Catalytic intermediates
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline 4-Heptyloxybenzyl, 3-phenethyloxy ~418.5 g/mol Increased lipophilicity, lower melting point N/A Research intermediates
4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline Bromo, bis(2-ethylhexyloxy) ~624.5 g/mol Branched alkyl chains reduce crystallinity, enhanced thermal stability ~96% Organic semiconductors
4-(Hexyloxy)-N,N-bis(4-hexyloxyphenyl)aniline Bis(4-hexyloxyphenyl) ~627.8 g/mol High molecular weight, strong π-π stacking, liquid crystalline behavior ~70% Hole-transport materials
4-Fluoro-N-(4-hydroxybenzylidene)aniline Fluoro, hydroxybenzylidene (imine linkage) ~229.2 g/mol Planar conformation, hydrogen-bonding capacity, crystallizes readily N/A Ligand design, crystal engineering

Electronic and Steric Effects

  • Hexyloxy vs. Methoxy: The hexyloxy group’s electron-donating effect is weaker than methoxy due to its longer alkyl chain, reducing resonance stabilization of the aniline nitrogen. This lowers basicity but enhances solubility in nonpolar solvents .
  • Bromo Substitution : Electron-withdrawing bromo groups (e.g., in ) decrease electron density at nitrogen, altering reactivity in electrophilic substitutions .
  • Phenoxyethoxy vs.

Research Findings and Contradictions

  • Synthesis Efficiency : Pd-catalyzed methods () achieve higher yields (>90%) than reductive amination (92% in ), but require specialized catalysts.
  • Solubility Trade-offs : Longer alkyl chains (heptyloxy vs. hexyloxy) improve organic solubility but reduce crystallinity, complicating purification .
  • Contradictory Substituent Effects : While methoxy groups enhance polarity (), branched ethylhexyloxy chains () prioritize thermal stability over solubility.

Biological Activity

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H33NO3, with a molecular weight of 419.57 g/mol. The compound features a hexyloxy group and a phenoxyethoxy moiety, which may influence its lipophilicity and biological interactions.

Structural Formula

N 4 Hexyloxy benzyl 4 2 phenoxyethoxy aniline\text{N 4 Hexyloxy benzyl 4 2 phenoxyethoxy aniline}

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For example, derivatives containing benzyloxy groups have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations comparable to established drugs like isoniazid . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Neuroprotective Effects

Another avenue of research involves the neuroprotective effects of related compounds. For instance, derivatives with similar scaffolds have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. These compounds demonstrated significant antioxidant activity and neuroprotective effects in vitro . Although direct studies on this compound are not available, the presence of phenolic structures may confer similar benefits.

Cytotoxicity Studies

Synthesis and Evaluation

A notable study synthesized various derivatives of benzyloxybenzylamines and evaluated their antimycobacterial activity. The findings indicated that certain structural modifications could enhance selectivity and potency against M. tuberculosis while minimizing cytotoxic effects on human cell lines . This approach could inform future research on this compound by identifying optimal structural features for biological activity.

Mechanistic Insights

Mechanistic studies involving related compounds have revealed insights into their mode of action. For instance, competitive inhibition patterns were observed in MAO-B inhibition assays, suggesting that these compounds may interact with the enzyme's active site . Understanding these mechanisms can guide further research into the pharmacodynamics of this compound.

Data Summary Table

Activity Compound IC50/Effect Reference
AntimycobacterialVarious benzyloxy derivativesMIC similar to isoniazid
MAO-B Inhibition2-(4-(benzyloxy)-5-(hydroxyl) phenyl)...IC50 = 0.062 µM
CytotoxicityRelated benzyloxy compoundsSelective toxicity in Vero

Q & A

Q. What are the optimized synthetic routes for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline, and how can purity be ensured?

Synthesis typically involves Ullmann-type coupling or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂). For example, similar aniline derivatives are synthesized using CuCl/KOH as catalysts in toluene at 100°C, followed by column chromatography with hexane:EtOAc (9:1) for purification . Purity is validated via HPLC (>98%) and ¹H NMR (e.g., integration ratios matching expected proton environments) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., hexyloxy protons at δ 0.8–1.7 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve molecular geometry and packing (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .

Q. How do substituents (hexyloxy, phenoxyethoxy) influence its electronic properties?

The hexyloxy group enhances solubility in non-polar solvents, while phenoxyethoxy introduces steric hindrance and modulates HOMO/LUMO levels. UV-Vis spectroscopy (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (oxidation potentials ~0.5–1.0 V vs. Ag/Ag⁺) quantify these effects .

Q. What are the best practices for resolving contradictions in reported synthetic yields?

Contradictions may arise from catalyst loading (e.g., CuCl vs. Pd catalysts) or reaction time. Systematic optimization (e.g., Design of Experiments) and DFT calculations (e.g., transition state analysis for coupling steps) can identify critical parameters .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition is minimized by avoiding light, moisture, and acidic/basic conditions, as confirmed by stability studies of analogous anilines .

Advanced Research Questions

Q. What mechanistic insights exist for its role in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The phenoxyethoxy group can act as a directing group in Pd-catalyzed couplings. For example, boronate derivatives (e.g., 4-bromo analogs) undergo Suzuki reactions with arylboronic acids at 80°C in THF/H₂O (3:1), yielding biaryl products with >90% efficiency .

Q. How can computational modeling predict its optoelectronic performance in devices?

Density Functional Theory (DFT) calculates frontier molecular orbitals (e.g., HOMO ≈ –5.2 eV, LUMO ≈ –2.8 eV) and charge mobility (∼10⁻³ cm²/V·s). Match computational data with experimental hole/electron transport measurements in OLEDs or DSSCs .

Q. What strategies improve its performance as a hole-transport material (HTM) in perovskites?

  • Dopants : Li-TFSI or tert-butylpyridine enhance conductivity.
  • Morphology control : Spin-coating at 2000–4000 rpm optimizes film uniformity.
  • Device testing : J-V curves under AM1.5G illumination (PCE >15%) validate efficiency .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

LC-MS/MS detects common byproducts (e.g., dealkylated amines or oxidized species). Recrystallization from EtOH/H₂O (7:3) or silica gel chromatography removes impurities .

Q. What advanced derivatives are promising for tailored applications?

  • Boronates : Enable Suzuki couplings for DSSC sensitizers .
  • Branched alkyl chains : Improve thermal stability (TGA >300°C) for OLEDs .
  • Electron-deficient substituents : Lower LUMO for n-type semiconductors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline
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N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

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